Dual hCA I/hCA II Inhibition Potency: P4 Outperforms All Intra-Series Comparators
In the primary characterization study, 3-nitro-N-(3-sulfamoylphenyl)benzamide (designated as compound P4) was identified as the most effective inhibitor among all synthesized N-(3-sulfamoylphenyl)propanamide/benzamide derivatives against both hCA I and hCA II [1]. The Ki constants for P4 were 0.22 ± 0.01 µM against hCA I and 0.33 ± 0.05 µM against hCA II [1]. The molecular docking analysis revealed that the nitrobenzamide moiety occupies the hydrophobic pocket near Val121/Val142 in hCA II, with free binding energies of -8.14 kcal/mol (hCA I) and -8.03 kcal/mol (hCA II), which were the highest binding affinities observed within the series [1].
| Evidence Dimension | Inhibitory potency (Ki) against human carbonic anhydrase isoforms I and II |
|---|---|
| Target Compound Data | hCA I Ki = 0.22 ± 0.01 µM; hCA II Ki = 0.33 ± 0.05 µM; Binding energies: -8.14 kcal/mol (hCA I), -8.03 kcal/mol (hCA II) |
| Comparator Or Baseline | Other N-(3-sulfamoylphenyl)propanamide/benzamide derivatives (P1, P2, P3) within the same series — P4 was the most effective inhibitor against both isoforms |
| Quantified Difference | P4 exhibited the highest inhibitory potency and highest binding affinity against both hCA I and hCA II among all series members [1] |
| Conditions | In vitro enzyme inhibition assay using isolated human CA I and CA II isozymes; molecular docking using AutoDock software |
Why This Matters
For researchers procuring a sulfamoylbenzamide CA inhibitor with experimentally validated dual hCA I/hCA II potency, P4 provides the highest-confidence lead scaffold within this structurally characterized series, supported by both kinetic and computational binding data.
- [1] Güneş F, et al. Synthesis and Carbonic Anhydrase Inhibition Profiles of N-(3-sulfamoylphenyl)propanamide/benzamide Derivatives: Experimental and Computational Insights With Absorption, Distribution, Metabolism, and Excretion Profiling. Chem Biodivers. 2025;22(10):e202403435. doi:10.1002/cbdv.202403435. PMID: 40424632. View Source
